molecular formula C7H10ClFN2 B13428248 (S)-1-(4-Fluoropyridin-2-YL)ethanamine hcl CAS No. 1956434-76-6

(S)-1-(4-Fluoropyridin-2-YL)ethanamine hcl

Cat. No.: B13428248
CAS No.: 1956434-76-6
M. Wt: 176.62 g/mol
InChI Key: JOKAIRQFJRGXQE-JEDNCBNOSA-N
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Description

(S)-1-(4-Fluoropyridin-2-yl)ethanamine hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. It is known for its unique structure, which includes a fluoropyridine moiety, making it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Fluoropyridin-2-yl)ethanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 4-fluoropyridine, which undergoes a series of reactions to introduce the ethanamine group.

    Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of (S)-1-(4-Fluoropyridin-2-yl)ethanamine hydrochloride is scaled up using large reactors and continuous flow processes. This ensures consistent quality and quantity of the compound, meeting the demands of pharmaceutical and chemical industries.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Fluoropyridin-2-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, amines, and N-oxides, which are valuable intermediates in the synthesis of more complex molecules.

Scientific Research Applications

(S)-1-(4-Fluoropyridin-2-yl)ethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(4-Fluoropyridin-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety enhances its binding affinity and specificity, leading to the modulation of biological pathways. This makes it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(4-Chloropyridin-2-yl)ethanamine hydrochloride
  • (S)-1-(4-Bromopyridin-2-yl)ethanamine hydrochloride
  • (S)-1-(4-Methylpyridin-2-yl)ethanamine hydrochloride

Uniqueness

(S)-1-(4-Fluoropyridin-2-yl)ethanamine hydrochloride stands out due to the presence of the fluorine atom, which imparts unique electronic properties and enhances its reactivity. This makes it more versatile in various chemical reactions compared to its chloro, bromo, and methyl counterparts.

Properties

CAS No.

1956434-76-6

Molecular Formula

C7H10ClFN2

Molecular Weight

176.62 g/mol

IUPAC Name

(1S)-1-(4-fluoropyridin-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C7H9FN2.ClH/c1-5(9)7-4-6(8)2-3-10-7;/h2-5H,9H2,1H3;1H/t5-;/m0./s1

InChI Key

JOKAIRQFJRGXQE-JEDNCBNOSA-N

Isomeric SMILES

C[C@@H](C1=NC=CC(=C1)F)N.Cl

Canonical SMILES

CC(C1=NC=CC(=C1)F)N.Cl

Origin of Product

United States

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